Cas no 651027-01-9 (2-Bromo-3,5-difluorobenzoic acid)
2-Bromo-3,5-difluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3,5-difluorobenzoic acid
- ACT00258
- AGN-PC-007XES
- ANW-47430
- CTK7B8191
- MolPort-003-984-170
- PubChem4993
- SureCN851851
- WT512
- Benzoic acid, 2-bromo-3,5-difluoro-
- KBOFTBQUYXDFEF-UHFFFAOYSA-N
- 3,5-Difluoro-2-bromobenzoic acid
- BBL100828
- TD1103
- STL554622
- RP28253
- LS10245
- FCH1393950
- CM12474
- PC501854
- BC002869
- AX8161251
- AB0026057
- ST24027802
- W7644
-
- MDL: MFCD09835211
- Inchi: 1S/C7H3BrF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)
- InChI Key: KBOFTBQUYXDFEF-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=CC=1C(=O)O)F)F
Computed Properties
- Exact Mass: 235.92839
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 1.873
- Melting Point: 140-142°C
- Boiling Point: 279.6℃ at 760 mmHg
- Flash Point: 123℃
- Refractive Index: 1.558
- PSA: 37.3
2-Bromo-3,5-difluorobenzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at 2-8°C
2-Bromo-3,5-difluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 131687-5g |
2-Bromo-3,5-difluorobenzoic acid, 97% |
651027-01-9 | 97% | 5g |
$1044.00 | 2023-09-10 | |
| Matrix Scientific | 131687-10g |
2-Bromo-3,5-difluorobenzoic acid, 97% |
651027-01-9 | 97% | 10g |
$1797.00 | 2023-09-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840438-1g |
2-Bromo-3,5-difluorobenzoic acid |
651027-01-9 | 98% | 1g |
168.30 | 2021-05-17 | |
| TRC | B997265-50mg |
2-Bromo-3,5-difluorobenzoic Acid |
651027-01-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997265-100mg |
2-Bromo-3,5-difluorobenzoic Acid |
651027-01-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B997265-500mg |
2-Bromo-3,5-difluorobenzoic Acid |
651027-01-9 | 500mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ770-1g |
2-Bromo-3,5-difluorobenzoic acid |
651027-01-9 | 98% | 1g |
228.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ770-5g |
2-Bromo-3,5-difluorobenzoic acid |
651027-01-9 | 98% | 5g |
823.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HZ770-250mg |
2-Bromo-3,5-difluorobenzoic acid |
651027-01-9 | 98% | 250mg |
79CNY | 2021-05-08 | |
| Apollo Scientific | PC501854-1g |
2-Bromo-3,5-difluorobenzoic acid |
651027-01-9 | 1g |
£15.00 | 2025-02-21 |
2-Bromo-3,5-difluorobenzoic acid Suppliers
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Additional information on 2-Bromo-3,5-difluorobenzoic acid
Professional Introduction to 2-Bromo-3,5-difluorobenzoic acid (CAS No: 651027-01-9)
2-Bromo-3,5-difluorobenzoic acid, with the chemical formula C₇H₂BrF₂O₂, is a fluorinated benzoic acid derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 651027-01-9, is characterized by the presence of bromine and fluorine substituents at specific positions on the benzene ring. The structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological and inflammatory disorders.
The significance of 2-Bromo-3,5-difluorobenzoic acid lies in its versatility as a building block for more complex molecules. Its halogenated structure allows for further functionalization through various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and oxidation processes. These transformations enable the creation of novel compounds with tailored pharmacological properties. In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets.
One of the most compelling aspects of 2-Bromo-3,5-difluorobenzoic acid is its potential application in the development of drugs for neurological diseases. Studies have shown that fluorinated benzoic acids can modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, derivatives of this compound have been investigated for their ability to inhibit enzymes involved in neuroinflammation, such as COX-2 and LOX-1. The bromine substituent further enhances the reactivity of the molecule, allowing for selective modifications that can fine-tune its biological activity.
In addition to its pharmaceutical applications, 2-Bromo-3,5-difluorobenzoic acid has shown promise in agrochemical research. Fluorinated compounds are known for their improved resistance to degradation and enhanced efficacy against pests and pathogens. Researchers have explored its use in developing novel herbicides and fungicides by leveraging its structural features to interact with biological targets in plants. The combination of bromine and fluorine atoms provides a unique chemical profile that can be exploited to create compounds with high selectivity and low toxicity.
The synthesis of 2-Bromo-3,5-difluorobenzoic acid typically involves multi-step organic reactions starting from commercially available benzoic acid derivatives. The introduction of fluorine atoms is often achieved through halogen exchange reactions or direct fluorination methods, while the bromination step can be performed using brominating agents such as N-bromosuccinimide (NBS). The precise regioselectivity of these reactions is crucial to obtaining the desired product with minimal side products. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups into the molecule.
The analytical characterization of 2-Bromo-3,5-difluorobenzoic acid (CAS No: 651027-01-9) is essential to ensure its purity and identity. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used analytical techniques for this purpose. These methods provide detailed information about the molecular structure, purity, and impurity profiles of the compound. The accurate characterization is critical for its subsequent use in pharmaceutical formulations and industrial applications.
In recent years, computational chemistry has played an increasingly important role in the design and optimization of molecules like 2-Bromo-3,5-difluorobenzoic acid. Molecular modeling techniques can predict the binding affinity of this compound to biological targets, helping researchers identify potential lead structures for drug development. Additionally, computational methods can aid in understanding the mechanisms of action of fluorinated benzoic acids by simulating their interactions with enzymes and receptors at the atomic level.
The environmental impact of using 2-Bromo-3,5-difluorobenzoic acid as an intermediate in chemical synthesis is also a consideration. While halogenated compounds offer numerous benefits in terms of reactivity and stability, their environmental fate must be carefully evaluated. Researchers are exploring green chemistry approaches to minimize waste and reduce the environmental footprint associated with its production. For example, solvent-free reactions and catalytic methods are being developed to improve efficiency and sustainability.
The future prospects for 2-Bromo-3,5-difluorobenzoic acid are promising, with ongoing research aimed at expanding its applications in medicine and agriculture. As our understanding of fluorinated compounds grows, new synthetic strategies will likely emerge to enhance their accessibility and utility. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into commercially viable products that address global health challenges.
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